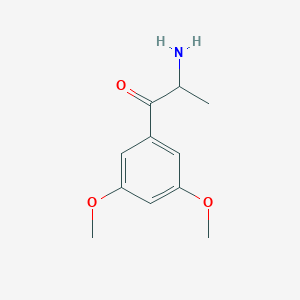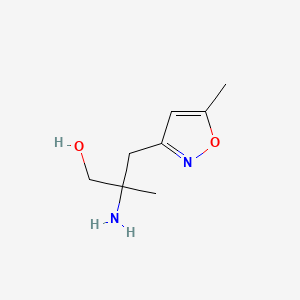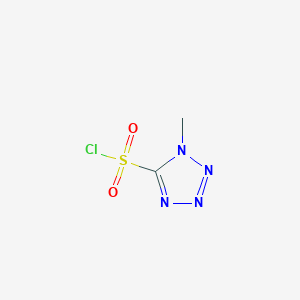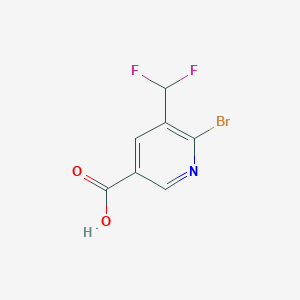
6-Bromo-5-(difluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves the bromination of 5-(difluoromethyl)pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used.
Coupling Reactions: Palladium catalysts and base such as potassium carbonate are employed in the presence of an appropriate solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with biological targets such as receptors or proteins. The presence of bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 4-Bromo-2-nitroaniline
- 5-Bromo-2(1H)-pyridone
Uniqueness
6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
属性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC 名称 |
6-bromo-5-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-4(6(9)10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI 键 |
BKGHAGYYYBYZPT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(F)F)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


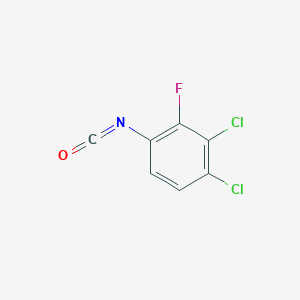
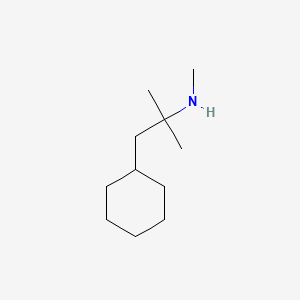


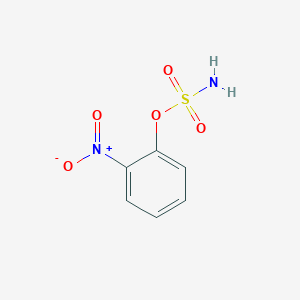
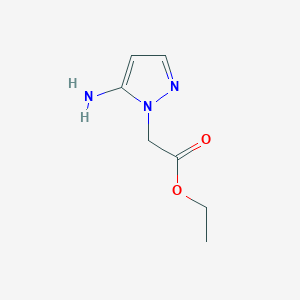
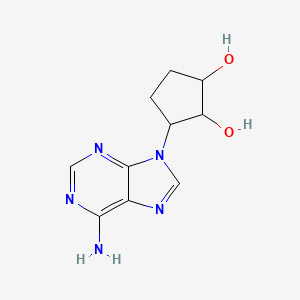
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
